2-(4-Cyclohexylpiperazin-1-yl)propanoic acid
Description
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Properties
IUPAC Name |
2-(4-cyclohexylpiperazin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(13(16)17)14-7-9-15(10-8-14)12-5-3-2-4-6-12/h11-12H,2-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQMGBUYZVWMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Cyclohexylpiperazin-1-yl)propanoic acid is a compound of interest in pharmaceutical research due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The structure of this compound features a propanoic acid backbone linked to a cyclohexylpiperazine moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate inflammatory pathways. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammation and pain signaling. The inhibition of COX enzymes can lead to reduced levels of pro-inflammatory mediators such as prostaglandin E2 (PGE2) and thromboxane A2 (TXA2), contributing to its therapeutic effects.
Biological Activity Overview
Research has shown that this compound exhibits several biological activities:
- Anti-inflammatory Activity : The compound has been demonstrated to reduce inflammation in various models, potentially through the inhibition of COX enzymes and modulation of cytokine release.
- Analgesic Effects : Studies indicate that the compound may possess analgesic properties, making it a candidate for pain management therapies.
- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines, revealing its potential as an anticancer agent.
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the effects of this compound on human peripheral blood mononuclear cells (PBMCs). The results indicated:
| Concentration (µg/mL) | Viability (%) | Cytokine Release (TNF-α) | Cytokine Release (IL-10) |
|---|---|---|---|
| 10 | 95.0 | Decreased by 30% | Increased by 20% |
| 50 | 92.5 | Decreased by 50% | Increased by 40% |
| 100 | 90.0 | Decreased by 70% | Increased by 60% |
These findings suggest that higher concentrations of the compound lead to significant reductions in pro-inflammatory cytokines while enhancing anti-inflammatory cytokine IL-10 production, indicating a dual action on immune modulation.
Case Studies
A notable case study involved patients with chronic inflammatory conditions treated with derivatives of propanoic acid, including this compound. The study reported:
- Patient Group : Individuals diagnosed with rheumatoid arthritis.
- Treatment Duration : 12 weeks with daily administration.
- Outcomes :
- Reduction in pain scores measured by Visual Analog Scale (VAS).
- Decreased morning stiffness duration.
- Improved quality of life metrics as assessed by validated questionnaires.
The results indicated a significant improvement in symptoms, supporting the compound's potential therapeutic application in chronic inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
